
DL-AP5 Sodium salt
Overview
Description
DL-AP5 Sodium Salt (DL-2-Amino-5-phosphonopentanoic acid sodium salt) is a competitive NMDA receptor antagonist that selectively targets the glutamate-binding site of the NMDA receptor complex . With a molecular weight of 219.11 (C₅H₁₁NNaO₅P), it is water-soluble (up to 100 mM) and commonly used in neurophysiological research to study synaptic plasticity, excitotoxicity, and epilepsy models . The compound exists as a racemic mixture of D- and L-isomers, with the D-isomer (D-AP5) being ~52-fold more potent than the L-form in inhibiting NMDA receptor activity . This compound has been widely cited in studies investigating hippocampal astrocyte signaling, cortical apoptosis, and spinal cord pain pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-AP5 Sodium salt is synthesized through a series of chemical reactions starting from 2-amino-5-phosphonopentanoic acid. The sodium salt form is achieved by neutralizing the acid with sodium hydroxide. The synthesis involves careful control of reaction conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98% (HPLC). The production is carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: DL-AP5 Sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. These reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide for neutralization and various organic solvents for purification. The reactions are usually conducted at room temperature to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound are typically derivatives of the original compound, where the amino or phosphono groups have been substituted with other functional groups .
Scientific Research Applications
Neuropharmacology
DL-AP5 is extensively used in neuropharmacological studies to understand the role of NMDA receptors in various neurological conditions. Its ability to inhibit NMDA receptor activity has made it a valuable tool in:
- Studying Synaptic Plasticity : Research indicates that DL-AP5 can effectively reduce NMDA-induced depolarization in cortical neurons, providing insights into mechanisms underlying synaptic plasticity .
- Modeling Neurodegenerative Diseases : The compound has been utilized to model conditions such as Alzheimer's disease and schizophrenia, where NMDA receptor dysfunction is implicated .
Behavioral Studies
DL-AP5 has been employed in behavioral experiments to assess its effects on learning and memory:
- Impairment of Spatial Learning : A study demonstrated that chronic infusion of DL-AP5 into the lateral ventricle of rats resulted in dose-dependent impairments in spatial learning tasks, correlating with its effects on hippocampal LTP .
- Feeding Behavior Modulation : In poultry studies, intracerebroventricular injections of DL-AP5 increased food consumption in food-deprived broiler cockerels, suggesting interactions between the glutamatergic system and appetite regulation .
Impact on Learning and Memory
A notable study investigated the effects of DL-AP5 on spatial learning using a water maze task. Rats receiving different concentrations of DL-AP5 exhibited significant impairments in their ability to locate a hidden platform, indicating that NMDA receptor activity is crucial for spatial learning processes . The study highlighted that even minimal doses sufficient to block LTP could disrupt learning without causing motor impairments.
Neuroprotection Studies
Research has also explored the neuroprotective properties of DL-AP5 against excitotoxicity induced by excessive glutamate release. In models of ischemic injury, DL-AP5 administration was shown to mitigate neuronal damage by reducing NMDA receptor-mediated excitotoxic effects, thus providing potential therapeutic insights for stroke and other ischemic conditions .
Data Summary
Mechanism of Action
DL-AP5 Sodium salt exerts its effects by binding to the NMDA receptor and competing with glutamate, the natural ligand. This binding inhibits the receptor’s activity, preventing the influx of calcium ions into the neuron. The inhibition of NMDA receptor activity is crucial for studying synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
Mechanism of Action and Selectivity
DL-AP5 Sodium Salt
- Mechanism : Competes with glutamate at the NMDA receptor ligand-binding site, blocking ion channel activation .
- Selectivity : Broadly inhibits NMDA receptors but lacks subunit specificity (e.g., GluN2A/B) .
- Key Studies : Reduces NMDA receptor currents by 24.6% at 5 µM in pyramidal neurons and suppresses slow inward currents (SICs) in astrocytes .
D-AP5
- Mechanism : The active isomer of DL-AP5, with 52-fold higher potency than L-AP5 .
- Selectivity : Similar to DL-AP5 but used for precise NMDA receptor blockade in studies requiring isomer-specific effects .
NBQX
- Mechanism: Non-NMDA receptor antagonist targeting AMPA receptors .
- Selectivity : Blocks AMPA receptors (IC₅₀ = 50 nM) without affecting NMDA receptors .
- Key Studies: Combined with DL-AP5 in ethanol-induced apoptosis models, where 50 nM NBQX and 5 µM DL-AP5 synergistically mimic ethanol’s inhibitory effects .
Ifenprodil
- Mechanism: Non-competitive, GluN2B-selective NMDA receptor antagonist .
- Selectivity : Preferentially inhibits extrasynaptic GluN2B-containing NMDA receptors linked to excitotoxicity .
- Key Studies : Blocks NMDA-induced TrkB receptor regulation in neurons, unlike DL-AP5, which acts at the glutamate site .
Memantine
- Mechanism: Non-competitive, voltage-dependent NMDA receptor channel blocker .
- Selectivity : Low-affinity antagonist with clinical use in Alzheimer’s disease .
DTG (1,3-Di(2-Tolyl)Guanidine)
- Mechanism : Use-dependent NMDA receptor antagonist with partial overlap with Mg²⁺ blockade .
- Selectivity : Exhibits 66% inhibition on first NMDA application, increasing with subsequent use, unlike DL-AP5’s consistent effect .
Potency and Solubility
Functional Comparisons
Efficacy in Synaptic vs. Extrasynaptic NMDA Receptors
- DL-AP5 inhibits both synaptic and extrasynaptic NMDA receptors but is less effective in high-glutamate environments due to competitive binding .
- Ifenprodil preferentially blocks extrasynaptic GluN2B receptors, making it superior for studying excitotoxic pathways .
Species and Tissue Variability
Research Findings and Limitations
- DL-AP5 vs. DTG : DL-AP5’s competitive mechanism provides consistent inhibition, whereas DTG’s use-dependent action limits its utility in chronic models .
- Clinical Relevance: Memantine’s FDA approval for Alzheimer’s contrasts with DL-AP5’s research-only status, partly due to its non-selective NMDA blockade .
- Sodium Salt Advantage : The sodium salt formulation (ab120271) enhances solubility (100 mM vs. 25 mM for free acid), facilitating in vivo delivery .
Biological Activity
DL-AP5 sodium salt, chemically known as DL-2-Amino-5-phosphonopentanoic acid sodium salt, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors. This compound is widely utilized in neuroscience research to elucidate the role of NMDA receptors in various physiological and pathological processes.
- CAS Number : 1303993-72-7
- Molecular Formula : CHNNaOP
- Molecular Weight : 219.11 g/mol
- Solubility : Soluble in water up to 100 mM
DL-AP5 functions as a competitive antagonist at the glutamate binding site on NMDA receptors. It effectively inhibits NMDA receptor-mediated synaptic transmission by blocking the influx of calcium ions, which is crucial for various neuronal signaling pathways associated with learning and memory.
In Vitro Studies
- Cortical Neuron Depolarization :
- Synaptic Plasticity :
In Vivo Studies
- Fear Conditioning :
- Morphine Conditioned Place Preference (CPP) :
Case Studies
Research Applications
This compound has been extensively utilized in various research contexts, including:
- Neuropharmacology : Understanding the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders.
- Behavioral Studies : Investigating learning, memory, and addiction-related behaviors.
- Synaptic Physiology : Elucidating mechanisms underlying synaptic plasticity.
Q & A
Basic Research Questions
Q. What is the mechanism of action of DL-AP5 Sodium salt as an NMDA receptor antagonist, and how is this applied in synaptic plasticity studies?
this compound competitively antagonizes the glutamate-binding site of NMDA receptors, blocking ion channel activation and calcium influx. This mechanism is critical for studying long-term potentiation (LTP), a cornerstone of synaptic plasticity. In standard protocols, DL-AP5 (10–50 µM) is bath-applied to hippocampal slices to inhibit NMDA-dependent LTP induction during high-frequency stimulation . Researchers should verify receptor blockade by measuring EPSP suppression in electrophysiological recordings.
Q. What are the recommended solubility and storage conditions for this compound to ensure experimental reproducibility?
this compound is soluble in water (up to 25 mM) and 1eq. NaOH (100 mM). For stability, store aliquots at +4°C in dry conditions, with a shelf life of 12 months. Reconstituted solutions should be equilibrated to room temperature for ≥1 hour before use to avoid precipitation .
Q. How do researchers standardize DL-AP5 concentrations across in vitro and in vivo models?
In vitro studies (e.g., brain slices) typically use 5–50 µM DL-AP5 to block NMDA receptors, while in vivo rodent models require intrathecal or intracerebral administration of 10–100 nmol doses. For example, 10 nmol DL-AP5 intrathecally reduces CFA-induced mechanical hypersensitivity in rats, but efficacy depends on co-administration with other modulators (e.g., SK channel activators) . Dose calibration should align with species-specific pharmacokinetics and receptor density.
Advanced Research Questions
Q. How can DL-AP5 be used to dissect NMDA receptor contributions in neuropathic pain models, and what methodological pitfalls should be avoided?
DL-AP5 is employed in inflammatory pain models (e.g., CFA-induced hypersensitivity) to isolate NMDA-dependent nociceptive signaling. A key pitfall is underestimating off-target effects; DL-AP5 at high doses (>50 µM) may inhibit non-NMDA ionotropic receptors. To mitigate this, combine DL-AP5 (10 nmol) with selective SK channel activators (e.g., NS309, 25 µM) to achieve synergistic antinociception while reducing required antagonist doses . Validate specificity via control experiments with NMDA receptor agonists (e.g., NMDA-induced currents).
Q. What experimental strategies resolve contradictory findings in DL-AP5’s effects on calcium homeostasis and apoptosis?
Discrepancies arise from variations in cell type, exposure duration, and calcium imaging methods. For apoptosis studies, pair DL-AP5 with calcium indicators (e.g., Fluo-4 AM) to quantify real-time intracellular Ca²⁺ changes. In murine retrospenial cortex models, 5 µM DL-AP5 partially mimics ethanol-induced NMDA inhibition, but full apoptotic effects require concurrent AMPA receptor blockade (e.g., NBQX). Use dual pharmacological blockade to isolate NMDA-specific pathways .
Q. How does DL-AP5 interact with dendritic sodium channels in hippocampal granule cells, and how does this impact LTP experimental design?
DL-AP5’s NMDA antagonism prevents LTP induction, but dendritic sodium spikes (via voltage-gated Na⁺ channels) can bypass this blockade. To study NMDA-independent plasticity, combine DL-AP5 (25 µM) with sodium channel inhibitors (e.g., QX-314, 5 mM) in patch-clamp recordings. This eliminates both NMDA and Na⁺-dependent LTP, clarifying the role of alternative plasticity mechanisms .
Q. What are optimal protocols for combining DL-AP5 with optogenetic or chemogenetic tools in behavioral assays?
In pigeon prefrontal cortex studies, bilateral infusion of 2.5 µg DL-AP5 per cannula (in 0.9% NaCl) disrupts NMDA-dependent context processing without motor deficits. Pair this with optogenetic activation of glutamatergic terminals to rescue task performance, ensuring temporal precision (<5 min post-infusion). Use within-subject designs alternating DL-AP5 and vehicle sessions to control for individual variability .
Q. Methodological Considerations Table
Properties
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.